molecular formula C22H12ClFN2O3 B14107043 2-(5-Chloropyridin-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Chloropyridin-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14107043
M. Wt: 406.8 g/mol
InChI Key: JNPIDRGCQPDPTJ-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of pyridine, fluorophenyl, and chromeno-pyrrole structures

Preparation Methods

The synthesis of 2-(5-Chloropyridin-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as 5-chloropyridine and 4-fluorobenzaldehyde, followed by cyclization and condensation reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and fluorophenyl moieties. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. .

Scientific Research Applications

2-(5-Chloropyridin-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets .

Comparison with Similar Compounds

Similar compounds include other pyridine and fluorophenyl derivatives, such as 2-(2-Chloropyridin-4-yl)-2,2-difluoroacetic acid and 2-Chloropyridine-5-boronic acid. Compared to these compounds, 2-(5-Chloropyridin-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits unique structural features that may confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H12ClFN2O3

Molecular Weight

406.8 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-1-(4-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H12ClFN2O3/c23-13-7-10-17(25-11-13)26-19(12-5-8-14(24)9-6-12)18-20(27)15-3-1-2-4-16(15)29-21(18)22(26)28/h1-11,19H

InChI Key

JNPIDRGCQPDPTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)C5=NC=C(C=C5)Cl

Origin of Product

United States

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